

# Spectroscopic Profile of 5-Bromopyridine-2,3-diol: A Technical Guide

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## Compound of Interest

Compound Name: *5-Bromopyridine-2,3-diol*

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromopyridine-2,3-diol** (Molecular Formula:  $C_5H_4BrNO_2$ , Molecular Weight: 189.99 g/mol ).<sup>[1]</sup> <sup>[2]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the characterization of this compound. While experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are not widely published, this guide presents available experimental Infrared (IR) spectroscopy data and provides a detailed predictive analysis for NMR and MS based on established principles and data from analogous structures.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **5-Bromopyridine-2,3-diol**.

### Table 1: Infrared (IR) Spectroscopy Data

Experimental data obtained from a published study on the infrared absorption spectra of 5-bromo-2,3-dihydroxy pyridine.

Wavenumber (cm <sup>-1</sup> )	Assignment
3115	C-H Stretching
3105	C-H Stretching
1680	C=O Stretching
570	C=O In-plane Bending

## Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment	Rationale
~10.0 - 12.0	Broad Singlet	1H	OH (at C2 or C3)	Phenolic protons are typically broad and downfield.
~9.0 - 10.0	Broad Singlet	1H	OH (at C3 or C2)	The second phenolic proton, potentially exchanging.
~7.5 - 8.0	Doublet	1H	H4	Aromatic proton adjacent to the bromine atom.
~7.0 - 7.5	Doublet	1H	H6	Aromatic proton adjacent to the nitrogen atom.

## Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~160 - 170	C2	Carbon bearing a hydroxyl group and adjacent to nitrogen.
~145 - 155	C3	Carbon bearing a hydroxyl group.
~140 - 150	C6	Aromatic CH carbon adjacent to nitrogen.
~125 - 135	C4	Aromatic CH carbon.
~110 - 120	C5	Carbon attached to the bromine atom.

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Assignment	Rationale
189/191	[M] <sup>+</sup>	Molecular ion peak, showing a characteristic 1:1 ratio for the <sup>79</sup> Br and <sup>81</sup> Br isotopes. <a href="#">[1]</a>
110	[M - Br] <sup>+</sup>	Loss of the bromine radical.
82	[M - Br - CO] <sup>+</sup>	Subsequent loss of carbon monoxide from the [M - Br] <sup>+</sup> fragment.

## Experimental Protocols

### Infrared (IR) Spectroscopy

The reported infrared absorption spectrum of 5-bromo-2,3-dihydroxy pyridine was recorded on a Perkin Elmer spectrophotometer model-52 in the region of 400-4000  $\text{cm}^{-1}$ . The sample was prepared using the KBr pellet technique. This involves mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent disk through which the IR beam is passed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

A sample of **5-Bromopyridine-2,3-diol** (5-10 mg) would be dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> (0.5-0.7 mL), in a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. <sup>1</sup>H NMR spectra would typically be recorded with 16-32 scans, while <sup>13</sup>C NMR spectra would require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the <sup>13</sup>C isotope. Chemical shifts would be referenced to the residual solvent peak.

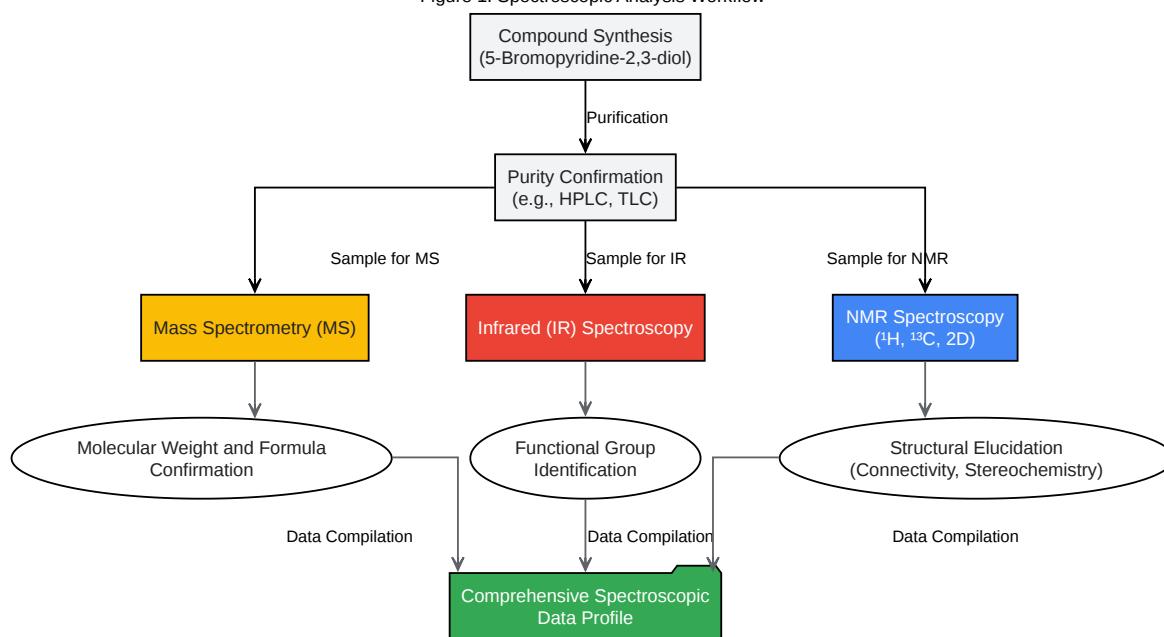
## Mass Spectrometry (MS) (General Protocol)

Mass spectra could be obtained using an Electrospray Ionization (ESI) or Electron Ionization (EI) source. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. ESI is a soft ionization technique that would likely show the protonated molecule [M+H]<sup>+</sup>. For EI, a solid probe would be used to introduce the sample, and the resulting fragmentation pattern would provide information about the molecule's structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its fragments.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like **5-Bromopyridine-2,3-diol**.

Figure 1. Spectroscopic Analysis Workflow

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Caption: Figure 1. A generalized workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.

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## References

- 1. 5-Bromopyridine-2,3-diol | 34206-49-0 | Benchchem [benchchem.com]

- 2. 5-Bromopyridine-2,3-diol | C5H4BrNO2 | CID 12563083 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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